molecular formula C14H21ClN4O2 B13514690 Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B13514690
M. Wt: 312.79 g/mol
InChI Key: VKTKLTOSNPCHSZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: It may be used as a lead compound for the development of new therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for coatings, adhesives, and other products requiring specific chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is unique in its structure and properties compared to similar compounds. Its diazepane ring provides distinct chemical and biological characteristics, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-7-18(9-10-19)11-5-6-16-12(15)17-11/h5-6H,4,7-10H2,1-3H3

InChI Key

VKTKLTOSNPCHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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